molecular formula C11H19N B2651040 1-Ethylcyclooctyl cyanide CAS No. 65755-78-4

1-Ethylcyclooctyl cyanide

Cat. No. B2651040
CAS RN: 65755-78-4
M. Wt: 165.28
InChI Key: FDASUTVFGIKANJ-UHFFFAOYSA-N
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Description

1-Ethylcyclooctyl cyanide is a chemical compound that is not widely discussed in the literature. It is likely to be a liquid, given its structure and the properties of similar compounds. Cyanide compounds, such as this compound, are known for their use in various industries including mining, galvanic, and chemical industries .


Chemical Reactions Analysis

Cyanide compounds, including this compound, are known to participate in various chemical reactions. For instance, cyanide ions can undergo nucleophilic substitution reactions with halogenoalkanes . Cyanide is also known to react with various other compounds, leading to a wide range of products .

Scientific Research Applications

Role in Ethylene Biosynthesis and Plant Stress

1-Ethylcyclooctyl cyanide is closely related to cyanide, a compound that plays a significant role in plant biology, particularly in the biosynthesis of ethylene. In plants, cyanide is produced during the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) catalyzed by ACC oxidase. It has been suggested that cyanide accumulation, derived from ethylene biosynthesis, is implicated in the induction of phytotoxicity in sensitive plants. Additionally, studies have observed increases in cyanide levels during the formation of necrotic lesions in tobacco mosaic virus-infected tobacco leaves, indicating a possible role for cyanide in inducing cell death under stress conditions which coincide with a strong stimulation of ethylene biosynthesis (Grossmann, 1996).

Cyanide in Ethylene Synthesis Regulation

In Arabidopsis thaliana, research has shown that cyanide plays a role in regulating ethylene production. The study found that the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase gene, ACS6, is rapidly activated in response to cyanide treatment. This suggests a relationship between cyanide production during ethylene synthesis and the molecular control of ethylene synthesis, where cyanide may play an active role in ethylene regulation under conditions where rapid cyanide accumulation occurs (Smith & Arteca, 2000).

Ethylene Inhibition and Preservation of Produce

1-Methylcyclopropene (1-MCP), a compound structurally similar to this compound, has been extensively researched for its role in inhibiting ethylene perception, with significant implications for extending the shelf life of fruits and vegetables. Its commercial adoption for apple preservation and potential for other produce highlights the importance of ethylene inhibitors derived from similar chemical structures (Watkins, 2006).

Cyanide Detection and Environmental Implications

Research has also been conducted on the development of compounds for the colorimetric detection of cyanide, which is relevant for environmental monitoring and safety. Compounds such as chromogenic oxazines have been designed to detect cyanide in water, showing the importance of these chemical studies in creating practical strategies for monitoring toxic anions in aqueous environments (Tomasulo et al., 2006).

Mechanism of Action

Cyanide compounds, such as 1-Ethylcyclooctyl cyanide, inhibit aerobic respiration, causing an increase in anaerobic glycolysis, which leads to a rise in lactate in the plasma . Cyanide is a potent inhibitor of cytochrome c oxidase, causing asphyxiation of cells .

Safety and Hazards

1-Ethylcyclooctyl cyanide, like other cyanide compounds, is likely to be highly toxic. It is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

1-ethylcyclooctane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASUTVFGIKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (3.7 g, 0.16 mole) was added to liquid ammonia (300 ml.) at 35° C. A catalytic amount of ferric nitrate was then added. After the solution had become grey in colour, ethyl bromide (17.4 g, 0.16 mole) and cyclooctyl cyanide (20.0 g, 0.14 mole) were added very slowly. The liquid ammonia was then allowed to evaporate over a period of 20 hours. Benzene and then water were added to the residue. The benzene layer was dried (MgSO4) and distilled to give 1-ethylcyclooctyl cyanide, bp. 130°-132°/17 mm.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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